molecular formula C12H13NO5 B2434922 Dimethyl 4-acetamidophthalate CAS No. 51832-56-5

Dimethyl 4-acetamidophthalate

Cat. No.: B2434922
CAS No.: 51832-56-5
M. Wt: 251.238
InChI Key: FUPKFTOOAAIVAJ-UHFFFAOYSA-N
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Description

Dimethyl 4-acetamidophthalate is a compound with the CAS Number: 51832-56-5 and a molecular weight of 251.24 . It is a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 251.24 . The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .

Scientific Research Applications

Photodynamic Therapy Applications

Photodynamic Activity of Phthalocyanines A 2020 study by Gorduk explores the photodynamic therapy (PDT) applications of phthalocyanines, a class of compounds related to Dimethyl 4-acetamidophthalate. These novel compounds were characterized for their photophysical, photochemical, and aggregation properties, showing promise as photosensitizers in PDT. They exhibit good solubility in various organic solvents and can be useful in PDT studies for their singlet oxygen, photodegradation, fluorescence, and aggregation properties (Gorduk, 2020).

Environmental Applications

Degradation of Dimethyl Phthalate Esters Luo et al. (2009) investigated the degradability of dimethyl phthalate esters (DMPEs) by a Fusarium species in mangrove sediment. The study suggests the potential for microbial mineralization of phthalates like this compound in the environment, contributing to a better understanding of the environmental fate of such chemicals (Luo et al., 2009).

Chemical Synthesis and Characterization

Synthesis of Metallophthalocyanines Ağırtaş and İzgi (2009) reported on the synthesis and characterization of new metallophthalocyanines, which are closely related to this compound. These compounds show increased solubility compared to unsubstituted phthalocyanines and were characterized using various analytical techniques (Ağırtaş & İzgi, 2009).

Toxicology and Safety Studies

Toxicity and Interaction with Biological Molecules Wang, Zhang, and Wang (2015) explored the potential toxicity of Dimethyl phthalate (DMP) by examining its interaction with trypsin in vitro. The study provides insights into the toxicological effects of DMP, showing how it can bind with and inhibit the activity of trypsin, a crucial enzyme in the human body (Wang, Zhang, & Wang, 2015).

Analytical Chemistry Applications

Detection of Dimethyl Phthalate in Water Samples Zhang et al. (2011) developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for detecting Dimethyl phthalate (DMP) in environmental water samples. This sensitive and specific method demonstrates the utility of ELISA for environmental monitoring of phthalates like this compound (Zhang et al., 2011).

Mechanism of Action

Target of Action

Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .

Mode of Action

Phthalates, including this compound, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biodegradation of this compound is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of this compound is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .

Pharmacokinetics

It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .

Result of Action

The result of this compound’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of this compound .

Properties

IUPAC Name

dimethyl 4-acetamidobenzene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPKFTOOAAIVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201334274
Record name Dimethyl 4-acetamidophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51832-56-5
Record name Dimethyl 4-acetamidophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201334274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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